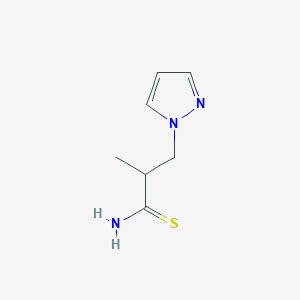

![molecular formula C9H10N4O B2436507 N,3-二甲基-2H-吡唑并[4,3-c]吡啶-6-甲酰胺 CAS No. 2445785-67-9](/img/structure/B2436507.png)

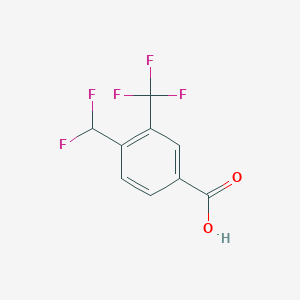

N,3-二甲基-2H-吡唑并[4,3-c]吡啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide” is a type of heterocyclic compound . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) . This method provided the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .科学研究应用

新型化合物的合成

N,3-二甲基-2H-吡唑并[4,3-c]吡啶-6-甲酰胺参与多种新型化合物的合成。Kumar 和 Mashelker (2007) 报道了衍生物的制备,如 7-羟基/氨基-5-甲基-6-(5-取代-[1,2,4]恶二唑-3-基)-2-氧代-2H-吡喃[2,3-b]吡啶-3-羧酸酰胺,预计会表现出高血压活性 (Kumar & Mashelker, 2007)。

抗结核药物的开发

Garrett C. Moraski 等人。(2011) 合成了一组化合物,包括 2,7-二甲基咪唑并[1,2-a]吡啶-3-甲酰胺,显示出有希望的抗结核活性。这些化合物表现出显着的微生物选择性和良好的药代动力学特性,使其成为可行的抗结核剂 (Moraski 等人,2011)。

抗癌活性的生物学评估

A. Rahmouni 等人。(2016) 探索了新型吡唑并嘧啶衍生物的合成,评估了它们的抗癌和抗 5-脂氧合酶活性。这项研究有助于了解此类化合物潜在的抗癌特性 (Rahmouni 等人,2016)。

作用机制

Target of Action

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide, also known as EN300-26673789, is a novel compound that has been found to inhibit CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division . The exact molecular interactions between the compound and CDK2 are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 is a key regulator of this transition, and its inhibition by EN300-26673789 disrupts the normal progression of the cell cycle .

Pharmacokinetics

The general principles of pharmacokinetics involve the absorption, distribution, metabolism, and excretion (adme) of the compound . These factors greatly influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Result of Action

The inhibition of CDK2 by EN300-26673789 results in the disruption of the cell cycle, leading to the cessation of cell division. This can lead to the death of rapidly dividing cells, such as cancer cells

属性

IUPAC Name |

N,3-dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-6-4-11-8(9(14)10-2)3-7(6)13-12-5/h3-4H,1-2H3,(H,10,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGZGQAPJYVLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC(=CC2=NN1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2436436.png)

![(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2436437.png)

![N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2436438.png)

![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)

![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)